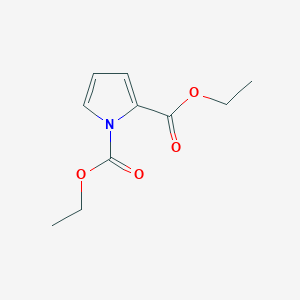

Diethyl 1h-pyrrole-1,2-dicarboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9(12)8-6-5-7-11(8)10(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIUUDRTXYLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292291 | |

| Record name | diethyl 1h-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66202-48-0 | |

| Record name | NSC81363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 1h-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on Diethyl 1H-Pyrrole-1,2-Dicarboxylate: Structure, Properties, and Synthetic Utility

Executive Summary & Chemical Identity

Diethyl 1H-pyrrole-1,2-dicarboxylate is a highly versatile, di-functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. By bearing two ester moieties—one at the nucleophilic nitrogen (N1) and another at the adjacent carbon (C2)—this molecule exhibits a unique electronic profile that makes it an ideal precursor for the construction of complex polycyclic scaffolds, such as pyrrolobenzothiadiazepines[1].

Understanding the structural nuances and physical properties of this compound is critical for drug development professionals who rely on pyrrole derivatives as privileged pharmacophores[1].

Table 1: Chemical Identification & Structural Properties

| Property | Value |

| IUPAC Name | Diethyl 1H-pyrrole-1,2-dicarboxylate |

| CAS Registry Number | 66202-48-0[2] |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Hydrogen Bond Donors | 0 (Nitrogen is fully acylated) |

| Hydrogen Bond Acceptors | 4 (Carbonyl and ether oxygens) |

| Rotatable Bonds | 5 |

Structural & Electronic Profiling

The unsubstituted 1H-pyrrole ring is an electron-rich, π -excessive heteroaromatic system prone to rapid electrophilic attack and oxidative degradation. The introduction of two ethoxycarbonyl groups fundamentally alters this reactivity[3].

The C2-ester provides resonance stabilization, drawing electron density away from the ring. More importantly, the N1-ester (a carbamate-like linkage) delocalizes the nitrogen's lone pair into the adjacent carbonyl group rather than into the aromatic π -system. This dual electron-withdrawing effect significantly dampens the nucleophilicity of the pyrrole core, rendering the molecule stable against spontaneous polymerization and allowing for highly controlled downstream functionalization[1].

Electronic modulation of the pyrrole core via 1,2-diesterification.

Physical Properties & Analytical Signatures

Because the N-H bond is replaced by an N-acyl group, the molecule loses its capacity to act as a hydrogen bond donor. This drastically lowers its boiling point and melting point compared to its free N-H analogs, typically presenting as a pale oil or low-melting solid at room temperature.

Table 2: Physical Properties & Spectroscopic Data

| Property | Typical Value / Marker | Analytical Context |

| Physical State | Pale yellow oil to low-melting solid | Standard ambient temperature and pressure |

| Boiling Point | ~140–150 °C | Measured at reduced pressure (10–25 mmHg) |

| Solubility | Soluble in DCM, EtOH, Et₂O, DMSO | Highly lipophilic; insoluble in water |

| IR: N1-Carbonyl | ~1745–1755 cm⁻¹ | Higher frequency due to carbamate-like strain |

| IR: C2-Carbonyl | ~1710–1725 cm⁻¹ | Lower frequency due to aromatic conjugation |

Expert Insight: When verifying the synthesis of this compound via FTIR, the appearance of two distinct carbonyl stretches is the primary self-validating marker. The disappearance of the broad N-H stretch (~3300 cm⁻¹) confirms complete N-acylation.

Self-Validating Synthetic Protocol

The most reliable and high-yielding route to Diethyl 1H-pyrrole-1,2-dicarboxylate is the N-acylation of ethyl pyrrole-2-carboxylate[4]. The following protocol outlines a robust, step-by-step methodology designed to maximize yield while preventing side reactions.

Experimental Workflow: N-Acylation

Reagents: Ethyl pyrrole-2-carboxylate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Ethyl chloroformate (1.5 eq), Anhydrous Tetrahydrofuran (THF).

-

Preparation of the Pyrrolide Anion:

-

Action: Suspend NaH in anhydrous THF under an inert argon atmosphere and cool the flask to 0 °C using an ice bath.

-

Action: Dissolve ethyl pyrrole-2-carboxylate in anhydrous THF and add it dropwise to the NaH suspension.

-

Causality & Validation: The pyrrole N-H is weakly acidic (pKa ~16.5). NaH irreversibly deprotonates the nitrogen. The evolution of hydrogen gas ( H2 ) provides a self-validating visual cue that the active pyrrolide anion is forming. The 0 °C temperature prevents the solvent from boiling during this exothermic deprotonation.

-

-

Electrophilic Quenching:

-

Action: Once gas evolution ceases (approx. 30 mins), add ethyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Causality: The pyrrolide anion is a potent nucleophile. Adding the electrophile slowly at low temperatures ensures exclusive N-acylation over C-acylation and prevents the highly reactive intermediate from undergoing ring-opening degradation.

-

-

Reaction Maturation:

-

Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

-

Workup & Isolation:

-

Action: Quench the reaction carefully with saturated aqueous NH4Cl .

-

Causality: NH4Cl is a mild proton source that safely destroys unreacted NaH without raising the pH. Using a strong aqueous base (like NaOH) would risk saponifying the newly formed ester groups.

-

Action: Extract the aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over MgSO4 , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure diethyl 1H-pyrrole-1,2-dicarboxylate.

-

Step-by-step synthetic workflow for the N-acylation of ethyl pyrrole-2-carboxylate.

Applications in Drug Development

The pyrrole ring is a well-established privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and Tolmetin[1].

Diethyl 1H-pyrrole-1,2-dicarboxylate is specifically valued in the synthesis of tetra-anellated heterocycles . For example, in the development of central nervous system (CNS) agents and anti-leukemic compounds, the 1,2-dicarboxylate motif allows for sequential, orthogonal deprotection and functionalization. The C2-ester can be selectively hydrolyzed and coupled with amines to form amides, while the N1-ester can be reduced or displaced to facilitate intramolecular cyclizations, ultimately yielding complex architectures like pyrrolo[1,2-b]-s-triazolo[3,4-d][1,2,5]benzothiadiazepines[1].

Sources

Diethyl 1H-pyrrole-1,2-dicarboxylate: Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile

Executive Summary

Diethyl 1H-pyrrole-1,2-dicarboxylate (CAS: 66202-48-0) is a highly versatile, N-protected pyrrole building block utilized extensively in medicinal chemistry and agrochemical development. As a core intermediate, it is instrumental in synthesizing complex heterocyclic therapeutics, including novel Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors for drug-resistant tuberculosis[1] and dipeptidyl peptidase-4 (DPP-4) inhibitors.

However, the handling and biological evaluation of substituted pyrroles require rigorous safety protocols. As a Senior Application Scientist, I have structured this guide to move beyond a static Safety Data Sheet (SDS). This whitepaper synthesizes standard physicochemical hazard data with in-depth mechanistic toxicology, providing drug development professionals with the causality behind pyrrole-induced toxicity and the self-validating experimental protocols required to assess it safely.

Physicochemical Properties & Identification

Accurate identification and understanding of the compound's physical state are critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical and Identification Data

| Property | Specification |

| Chemical Name | Diethyl 1H-pyrrole-1,2-dicarboxylate |

| CAS Number | 66202-48-0 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Appearance | Colorless to pale yellow liquid/solid (temperature dependent) |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate, and Methanol |

| Storage Conditions | 2-8°C, sealed under inert gas (Argon/Nitrogen) to prevent oxidation |

Core Safety Data Sheet (SDS) Directives

Based on standardized safety evaluations for pyrrole-dicarboxylate derivatives [2, 3], the following hazard classifications and handling protocols must be strictly enforced.

GHS Hazard Classification

Table 2: GHS Hazard and Precautionary Statements

| GHS Code | Hazard / Precautionary Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |

Engineering Controls & PPE

-

Ventilation: All manipulations of the neat chemical must occur within a certified Class II biological safety cabinet or a chemical fume hood to mitigate H335 risks.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) are required to prevent dermal absorption (H315). Standard safety glasses with side shields are mandatory (H319).

Mechanistic Toxicology Profile: The Causality of Pyrrole Toxicity

In drug development, we must understand why a compound is toxic, not just that it is toxic. The toxicity of pyrrole derivatives is rarely driven by the parent molecule itself; rather, it is a consequence of Phase I hepatic metabolism.

When Diethyl 1H-pyrrole-1,2-dicarboxylate enters the hepatic system, Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP2E1) oxidize the electron-rich pyrrole ring. This bioactivation generates highly reactive electrophilic intermediates, such as epoxides or imine methides.

In a healthy system, these electrophiles are rapidly neutralized by conjugation with Glutathione (GSH). However, if the dose is high enough to deplete cellular GSH pools, the unbound electrophiles covalently bind to nucleophilic residues (cysteine, lysine) on critical cellular proteins and DNA. This macromolecular adduction initiates oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

CYP450-mediated bioactivation of pyrrole derivatives leading to hepatotoxicity.

Experimental Protocols for Toxicity Assessment

To accurately assess the safety profile of pyrrole intermediates, we must use an experimental model that accounts for metabolic bioactivation. The following protocol outlines a self-validating in vitro system.

Rationale for Experimental Design

We utilize HepG2 cells (human liver carcinoma) because they retain baseline CYP450 metabolic activity. Testing pyrroles in a non-metabolizing cell line (e.g., HEK293) would fail to generate the reactive electrophiles, yielding dangerous false-negative toxicity data. Furthermore, we include Acetaminophen (APAP) as a positive control, as its known mechanism of CYP-mediated GSH depletion validates the metabolic competency of the assay in real-time.

Step-by-Step Methodology: Hepatotoxicity & GSH Depletion Assay

Phase 1: Cell Seeding and Preparation

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into opaque-walled 96-well plates at a density of cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

Phase 2: Compound Dosing (Self-Validating Setup)

-

Prepare a 10 mM stock solution of Diethyl 1H-pyrrole-1,2-dicarboxylate in 100% DMSO.

-

Perform serial dilutions in culture media to create a dosing range: 0.1, 1, 10, 50, and 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

-

Controls:

-

Negative Control: 0.5% DMSO in media.

-

Positive Control: 10 mM Acetaminophen (APAP) to induce measurable GSH depletion.

-

-

Aspirate old media and apply 100 µL of the dosed media to the respective wells. Incubate for 24 hours.

Phase 3: Multiplexed Viability and GSH Quantification

-

GSH Assay: Add 50 µL of GSH-Glo™ Reagent (Promega) to half of the replicates. Incubate at room temperature for 30 minutes on a plate shaker. Add 50 µL of Luciferin Detection Reagent and incubate for 15 minutes. Read luminescence.

-

Viability Assay: Add 100 µL of CellTiter-Glo® Reagent to the remaining replicates to measure ATP as a proxy for cell viability. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

-

Data Synthesis: Calculate the IC₅₀ for both cell viability and GSH depletion using non-linear regression analysis (e.g., GraphPad Prism). A drop in GSH preceding a drop in ATP confirms a bioactivation-driven toxicity mechanism.

High-throughput in vitro toxicity screening workflow for pyrrole intermediates.

Regulatory & Disposal Standards

Diethyl 1H-pyrrole-1,2-dicarboxylate must be treated as hazardous organic waste.

-

Spill Response: Contain spills with inert absorbent materials (e.g., sand, vermiculite). Do not flush into the municipal sewer system, as pyrrole derivatives can be toxic to aquatic life.

-

Disposal: Must be disposed of via a licensed hazardous waste contractor. High-temperature incineration equipped with an afterburner and scrubber is the required method of destruction to prevent the release of toxic nitrogen oxides (NOx).

References

-

Zhao, H., Gao, Y., Li, W., Sheng, L., Cui, K., Wang, B., Fu, L., Gao, M., Lin, Z., Zou, X., Jackson, M., Huang, H., Lu, Y., & Zhang, D. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 65(15), 10534-10553. URL:[Link]

Mechanism of formation for Diethyl 1h-pyrrole-1,2-dicarboxylate derivatives

An In-Depth Technical Guide to the Formation of Diethyl 1H-pyrrole-1,2-dicarboxylate Derivatives

Abstract

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, with polysubstituted derivatives offering a rich playground for molecular design. Among these, Diethyl 1H-pyrrole-1,2-dicarboxylate and its analogues represent a synthetically challenging yet valuable class of compounds, featuring functional handles at both the nitrogen and an adjacent carbon. This guide provides an in-depth exploration of the core mechanistic principles and synthetic strategies for the formation of these target molecules. We will dissect two primary, field-proven pathways: a stepwise functionalization approach involving sequential C- and N-acylation, and a convergent [3+2] cycloaddition strategy. This analysis emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate but also innovate upon these methods.

Strategic Overview: Deconstructing the Target Molecule

The synthesis of Diethyl 1H-pyrrole-1,2-dicarboxylate is not typically achieved through a single, named reaction. Its structure, featuring distinct ester functionalities at the N1 and C2 positions, necessitates a carefully planned synthetic sequence. The core challenge lies in controlling the regioselectivity of functionalization on the pyrrole ring, a famously ambivalent nucleophile. This guide will focus on two robust strategies:

-

Pathway A: Stepwise Functionalization. A logical and traditional approach that involves first establishing the C2-carboxylate group on a pyrrole core, followed by a selective N-acylation. This pathway offers explicit control at each step.

-

Pathway B: Convergent [3+2] Cycloaddition. A more modern and elegant approach that constructs the pyrrole ring with the desired substitution pattern in a single, atom-economical cyclization step. This method relies on the generation of a 1,3-dipole which reacts with a suitably substituted alkyne.

Pathway A: The Stepwise Functionalization Approach

This strategy hinges on the controlled, sequential introduction of the two carboxylate groups. The order of operations is critical and is dictated by the inherent reactivity of the pyrrole ring.

Stage 1: Establishing the Ethyl Pyrrole-2-carboxylate Core

The initial objective is the synthesis of a pyrrole ring bearing an ester at the C2 position. While numerous methods exist for pyrrole synthesis, a common and effective method for achieving this substitution pattern is a variation of the Knorr pyrrole synthesis or, more directly, the C-acylation of a pre-formed pyrrole ring.

Mechanism of C2-Acylation: The Friedel-Crafts Reaction

Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) compared to C3 (β) attack. The Friedel-Crafts acylation is the archetypal reaction for this transformation.[1][2]

-

Causality of Reagents: The reaction requires a Lewis acid, such as AlCl₃ or TiCl₄, to activate the acylating agent (e.g., ethyl oxalyl chloride or another suitable acyl halide).[2][3] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, creating a highly electrophilic acylium ion or a polarized complex. This potent electrophile is necessary to overcome the aromatic stability of the pyrrole ring. The reaction is performed in non-polar solvents like dichloromethane (DCM) at low temperatures to minimize polymerization, a common side reaction under strongly acidic conditions.[4]

Diagram: Mechanism of Friedel-Crafts C2-Acylation

Caption: Friedel-Crafts acylation pathway for C2 functionalization.

Stage 2: N-Acylation of the Pyrrole Core

With the C2-ester in place, the final step is the introduction of the second ethoxycarbonyl group onto the nitrogen atom. This requires a fundamental shift in reaction conditions to favor nucleophilic attack by the nitrogen rather than the carbon framework.

Mechanism of N-Acylation: Formation and Reaction of the Pyrrolide Anion

To achieve selective N-acylation, the pyrrole N-H must be deprotonated with a strong base to form the pyrrolide anion.[4] This anion is an ambident nucleophile, but its reactivity can be steered.

-

Expertise & Causality: The choice of base and solvent is paramount. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are required to irreversibly deprotonate the weakly acidic N-H (pKa ≈ 17).[4] The resulting pyrrolide anion has nucleophilic character at both the nitrogen and the ring carbons. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "hard" nucleophilic center, while the carbon framework is "soft".

-

Solvent Effects: Using a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial. These solvents solvate the metal cation (Na⁺, K⁺), creating a more "naked" and highly reactive pyrrolide anion. This enhances the nucleophilicity of the hard nitrogen center.[4]

-

Electrophile Choice: The acylating agent, such as ethyl chloroformate, presents a "hard" electrophilic carbonyl carbon. The interaction between the hard nucleophilic nitrogen of the pyrrolide and the hard electrophilic carbonyl carbon is kinetically favored, leading to selective N-acylation.[4]

Diagram: Mechanism of Selective N-Acylation

Caption: General workflow for pyrrole synthesis via [3+2] cycloaddition.

Data & Protocols: A Self-Validating System

Trustworthiness in synthesis comes from robust, reproducible protocols. The following sections provide detailed methodologies and comparative data.

Troubleshooting N- vs. C-Acylation Selectivity

The primary challenge in the stepwise approach is controlling the site of acylation. The following table summarizes key experimental choices and their mechanistic basis. [4]

| Desired Outcome | Parameter | Recommended Condition | Causality / Rationale |

|---|---|---|---|

| N-Acylation | Base | Strong, non-nucleophilic (NaH, KH) | Irreversibly forms the pyrrolide anion. |

| Solvent | Polar Aprotic (DMF, THF) | Solvates the cation, creating a "naked," reactive anion. [4] | |

| Counter-ion | K⁺ > Li⁺ | More ionic character increases the N-nucleophilicity. [4] | |

| Electrophile | Hard (e.g., Ethyl Chloroformate) | Favors reaction at the hard nitrogen center (HSAB principle). | |

| C-Acylation | Catalyst | Lewis Acid (AlCl₃, TiCl₄) | Activates the acylating agent to form a potent acylium ion. [2][3] |

| Base | None (reaction is acidic) | Avoids formation of the pyrrolide anion. | |

| Solvent | Non-polar (DCM, DCE) | Stabilizes the reaction intermediates without competing for the catalyst. [4] |

| | Pyrrole Form | Neutral Pyrrole Ring | The π-system acts as a soft nucleophile, attacking at C2. |

Experimental Protocol: N-Acylation of Ethyl Pyrrole-2-carboxylate

This protocol details the second stage of Pathway A.

Workflow Diagram

Caption: Experimental workflow for N-acylation.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the oil, and suspend it in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.

-

Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The solution should become clear or slightly hazy, indicating the formation of the sodium pyrrolide salt.

-

Acylation: Cool the reaction mixture back down to 0 °C. Add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure Diethyl 1H-pyrrole-1,2-dicarboxylate.

Conclusion

The synthesis of Diethyl 1H-pyrrole-1,2-dicarboxylate derivatives is a nuanced task that exemplifies fundamental principles of heterocyclic chemistry. A stepwise approach, leveraging the controlled C-acylation via Friedel-Crafts conditions followed by a selective N-acylation of the resulting pyrrolide anion, offers a robust and predictable route. Alternatively, convergent [3+2] cycloaddition strategies provide an elegant and efficient pathway to construct the core scaffold in a single step. A thorough understanding of the underlying mechanisms, particularly the factors governing the ambident nucleophilicity of the pyrrole ring, is essential for any researcher or drug development professional seeking to harness the synthetic potential of this important heterocyclic motif.

References

-

National Center for Biotechnology Information. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

-

Sayebani, S., Eshghi, H., & Naeimabadi, M. (2021). Synthesis of functionalized pyrrole derivatives via diverse cyclization of azomethine ylide and olefins. PubMed. [Link]

-

National Science Foundation. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. NSF Public Access Repository. [Link]

-

Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Syntheses. [Link]

- Fidalgo, J., et al. (2020). Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Wang, Y., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]

-

National Center for Biotechnology Information. (2010). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PubMed Central. [Link]

-

Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. [Link]

-

Padwa, A., et al. (2019). Enal-azomethine ylides: application in the synthesis of functionalized pyrroles. Organic & Biomolecular Chemistry. [Link]

-

Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PubMed Central. [Link]

-

SciSpace. (2016). Recent Advances in the Synthesis of Pyrroles. [Link]

-

Yoshikai, N., & Wei, Y. (2013). Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. Asian Journal of Organic Chemistry. [Link]

-

Skrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. [Link]

-

ResearchGate. (2023). Typical cycloaddition methods for the synthesis of pyrroles. [Link]

-

Sibi, M. P., & Stanley, L. M. (2010). Horner−Wadsworth−Emmons Reagents as Azomethine Ylide Analogues: Pyrrole Synthesis via (3 + 2) Cycloaddition. Organic Letters. [Link]

-

Paine, J. B. (1998). 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Organic Syntheses. [Link]

-

DeShong, P., Kell, D. A., & Sidler, D. R. (1996). Intermolecular and intramolecular azomethine ylide [3 + 2] dipolar cycloadditions for the synthesis of highly functionalized pyrroles and pyrrolidines. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

Wang, X., et al. (2020). Diethyl Azodicarboxylate-Promoted Oxidative [3 + 2] Cycloaddition for the Synthesis of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

National Center for Biotechnology Information. (2021). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b]o[4][5]xazine-pyrroles and related products. PubMed Central. [Link]

-

Szostak, M. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Commodity Chemicals from Biomass. Organic Chemistry Frontiers. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of functionalized pyrrole derivatives via diverse cyclization of azomethine ylide and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Determination of Exact Mass and Molecular Weight for Diethyl 1H-pyrrole-1,2-dicarboxylate

Executive Summary: In the realms of chemical research, particularly within drug discovery and development, the precise characterization of a molecule is paramount. Two fundamental properties, exact mass and molecular weight, are central to this characterization, yet they are distinct and often conflated concepts. This guide provides an in-depth exploration of the theoretical underpinnings, calculation methodologies, and experimental verification for the exact mass and molecular weight of Diethyl 1H-pyrrole-1,2-dicarboxylate. By delineating these two critical parameters, this document aims to equip researchers, scientists, and pharmaceutical professionals with the foundational knowledge required for unambiguous molecular identification and analysis.

Introduction

The Significance of Precise Mass Determination in Pharmaceutical Sciences

The journey of a drug from discovery to market is built on a foundation of precise and accurate data. The identity and purity of a new chemical entity (NCE) must be unequivocally established. High-resolution mass spectrometry (HRMS) provides the capability to measure a molecule's mass with exceptional precision, often to four or five decimal places.[1][2] This level of accuracy is not merely an academic exercise; it is a critical tool for confirming elemental composition, identifying unknown metabolites, and profiling impurities—all of which are essential for regulatory compliance and ensuring patient safety.

Defining the Subject Compound: Diethyl 1H-pyrrole-1,2-dicarboxylate

The molecule at the center of this guide is Diethyl 1H-pyrrole-1,2-dicarboxylate. It consists of a five-membered aromatic pyrrole ring functionalized with two diethyl carboxylate groups, one attached to the nitrogen atom (position 1) and the other to an adjacent carbon atom (position 2).

Based on its structure, the definitive molecular formula is determined to be: C₁₀H₁₃NO₄ . This formula is the fundamental starting point for all subsequent calculations.

Fundamental Concepts: Exact Mass vs. Molecular Weight

While often used interchangeably in general chemistry, in the context of analytical science, exact mass and molecular weight are fundamentally different.

-

Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule based on the single most abundant stable isotope of each constituent element. It is a discrete, theoretical value.

-

Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of each element, factored by their relative abundances.[3] This value corresponds to what one would measure for a macroscopic sample of the substance and is the value typically found on a periodic table.

The distinction is crucial: exact mass is the target for high-resolution mass spectrometry and is used for elemental formula confirmation, while molecular weight is used for stoichiometric calculations in the laboratory (e.g., preparing solutions).[1][4]

Theoretical Foundations and Calculation

The calculation of these two mass values relies on different sets of atomic data, both of which are standardized and periodically reviewed by international bodies like the International Union of Pure and Applied Chemistry (IUPAC).[5][6][7]

The Principle of Exact Mass (Monoisotopic Mass)

The exact mass is calculated by summing the masses of the most abundant isotopes of the elements in the molecular formula (C₁₀H₁₃NO₄). The isotopes used are ¹H, ¹²C, ¹⁴N, and ¹⁶O. The mass of ¹²C is, by definition, exactly 12 daltons (Da) or atomic mass units (amu) and serves as the standard for all atomic masses.[6]

Step-by-Step Calculation of Exact Mass for C₁₀H₁₃NO₄

The calculation proceeds by multiplying the count of each element by the precise mass of its most abundant isotope.

| Element | Count | Isotopic Mass (Da) | Contribution (Da) |

| Carbon (¹²C) | 10 | 12.00000000 | 120.00000000 |

| Hydrogen (¹H) | 13 | 1.00782503 | 13.10172539 |

| Nitrogen (¹⁴N) | 1 | 14.00307400 | 14.00307400 |

| Oxygen (¹⁶O) | 4 | 15.99491462 | 63.97965848 |

| Total | Exact Mass: | 211.08445787 |

For practical reporting in mass spectrometry, this value is typically rounded to four or five decimal places: 211.08446 Da .

The Principle of Molecular Weight (Average Molecular Mass)

Molecular weight calculation uses the standard atomic weight for each element, which is the weighted average of the masses of its naturally occurring isotopes.[3][8] These values, published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), often appear as a range for elements with significant natural isotopic variation.[9] For stoichiometric calculations, a conventional single value is typically used.

Step-by-Step Calculation of Molecular Weight for C₁₀H₁₃NO₄

This calculation multiplies the count of each element by its standard atomic weight.

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | Molecular Weight: | 211.217 |

The molecular weight is therefore approximately 211.22 g/mol .

Data Summary and Visualization

Tabulated Comparison of Mass Values

The distinct results from the two calculation methods are summarized below for direct comparison.

| Parameter | Calculated Value | Basis of Calculation | Primary Application |

| Exact Mass | 211.08446 Da | Mass of most abundant isotopes | High-Resolution Mass Spectrometry |

| Molecular Weight | 211.22 g/mol | Weighted average of natural isotopes | Stoichiometry, Bulk Chemistry |

Workflow for Mass Calculation

The logical flow for determining these two values from the molecular formula can be visualized as two distinct pathways.

Caption: Logical workflow for calculating exact mass and molecular weight.

Experimental Verification and Protocols

Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for experimentally determining a compound's exact mass.[10][11]

Overview of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, possess high resolving power.[10][12] This enables them to distinguish between ions with very small mass differences, a capability essential for confirming a molecular formula.

Causality of Experimental Choices:

-

Ionization Source: For a molecule like Diethyl 1H-pyrrole-1,2-dicarboxylate, a soft ionization technique such as Electrospray Ionization (ESI) is preferred. ESI is chosen because it typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, preserving the intact molecule for precise mass measurement. This is crucial for avoiding ambiguity that arises from complex fragmentation patterns.

-

Mass Analyzer: An Orbitrap or TOF analyzer is selected for its ability to provide mass accuracy within 5 parts per million (ppm) or better.[1][10] This level of precision is required to differentiate the target formula (C₁₀H₁₃NO₄) from other potential isobaric (same nominal mass) formulas.

Self-Validating Protocol for Exact Mass Determination via HRMS

This protocol is designed to be self-validating by incorporating a rigorous calibration standard, ensuring the trustworthiness of the final measurement.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Diethyl 1H-pyrrole-1,2-dicarboxylate.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1 µg/mL) in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is added to promote protonation for positive-ion ESI.

-

-

Instrument Calibration (Trustworthiness Checkpoint):

-

Prior to sample analysis, calibrate the mass spectrometer using a well-characterized, multi-point calibration standard across the desired mass range.

-

Causality: This step is the cornerstone of trustworthy data. It corrects for any instrumental drift and ensures that the mass-to-charge (m/z) axis is accurately defined. Without proper calibration, any measured mass is unreliable.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺). For C₁₀H₁₃NO₄, the expected exact mass is 211.08446 Da, so the [M+H]⁺ ion will be at m/z 212.09173. A scan range of m/z 100-500 is appropriate.

-

Ensure the instrument resolution is set to a high value (e.g., >60,000 FWHM) to resolve the target ion from potential background interferences.[12]

-

-

Data Analysis and Validation:

-

Extract the mass spectrum for the analyte.

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Measure its m/z value to at least four decimal places.

-

Subtract the mass of a proton (1.007276 Da) to determine the experimental exact mass of the neutral molecule.

-

Compare the experimental exact mass to the calculated theoretical exact mass (211.08446 Da).

-

Calculate the mass error in parts per million (ppm):

-

ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

-

Validation: A mass error of <5 ppm is considered strong evidence for the proposed elemental composition. This confirms that the experimental result aligns with the theoretical value, thus validating the compound's identity.

-

Conclusion

The accurate determination of mass is a fundamental requirement in modern chemical and pharmaceutical sciences. This guide has systematically deconstructed the calculation and experimental verification of the exact mass and molecular weight for Diethyl 1H-pyrrole-1,2-dicarboxylate (C₁₀H₁₃NO₄). Understanding that exact mass (211.08446 Da) is a precise, theoretical value confirmed by HRMS, while molecular weight (211.22 g/mol ) is a stoichiometric average, is critical for scientific rigor. The integration of theoretical calculation with robust, self-validating experimental protocols ensures the unambiguous characterization of molecules, underpinning the integrity of research and development efforts.

References

-

Pleil, J. D. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001. Available at: [Link]

-

IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. IUPAC News. Available at: [Link]

-

Böhlke, J. K., et al. (2005). Atomic weights of the elements. Review 2000 (IUPAC Technical Report). Pure and Applied Chemistry, 75(6), 683-800. Available at: [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Available at: [Link]

-

Pleil, J. D. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Available at: [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Available at: [Link]

-

IUPAC. (2024). Standard atomic weights of three technology critical elements revised. IUPAC News. Available at: [Link]

-

Hiragana, K. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Mass Spectrometry & Purification Techniques, 10(3), 249. Available at: [Link]

-

Keipert Labs. (2017). Calculations Involving Isotopic Abundance and Molar Mass. YouTube. Available at: [Link]

-

TutorChase. (n.d.). How do isotopes impact molecular weight calculations?. Available at: [Link]

-

ISIC EPFL. (n.d.). Molecular mass calculator. Available at: [Link]

-

Chemistry LibreTexts. (2014). 2.3: Isotope Abundance and Atomic Weight. Available at: [Link]

-

Resolve Mass Spectrometry Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. Available at: [Link]

-

PubChem. (n.d.). diethyl 1H-pyrrole-2,5-dicarboxylate. CID 21025083. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iupac.org [iupac.org]

- 6. usgs.gov [usgs.gov]

- 7. iupac.org [iupac.org]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 10. longdom.org [longdom.org]

- 11. youtube.com [youtube.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Regioselective Electrophilic Substitution of Diethyl 1H-pyrrole-1,2-dicarboxylate

Executive Summary

Diethyl 1H-pyrrole-1,2-dicarboxylate is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of rigidified peptidomimetics, kinase inhibitors, and complex marine natural products (e.g., lamellarins and spiroindimicins). The presence of two electron-withdrawing ethoxycarbonyl groups fundamentally alters the innate reactivity of the pyrrole core, creating a complex regioselectivity challenge. This application note provides an in-depth mechanistic analysis and validated protocols for directing functionalization selectively to either the C4 or C5 position, empowering drug development professionals to reliably elaborate this scaffold.

Mechanistic Causality: The C4 vs. C5 Tug-of-War

Pyrrole naturally undergoes electrophilic aromatic substitution (EAS) at the α -positions (C2/C5) due to the stabilization of the Wheland intermediate by the nitrogen lone pair. However, in Diethyl 1H-pyrrole-1,2-dicarboxylate, the electronic landscape is heavily perturbed:

-

The C2-Ester Effect (Meta-Directing): The carbonyl group at C2 exerts a strong resonance-withdrawing (-M) effect. This places partial positive charge density on the C3 and C5 positions, effectively deactivating them toward electrophilic attack. Classically, this directs incoming electrophiles to the relatively electron-rich C4 position[1].

-

The N1-Carbamate Effect ( α -Directing): The ethoxycarbonyl group at N1 pulls electron density away from the nitrogen, globally deactivating the ring. However, during an electrophilic attack at C5, the intermediate sigma complex can still be stabilized by the adjacent nitrogen atom (the α -effect).

-

Causality in Reagent Selection: The regiochemical outcome is a delicate balance of these forces. Hard electrophiles that demand strong resonance stabilization of the transition state (e.g., Vilsmeier-Haack formylation) will overcome the C2-ester's deactivation and attack C5. Conversely, bulky electrophiles or kinetically controlled halogenations are driven by steric hindrance and the C2-ester's meta-directing effect, favoring C4[2]. Radical pathways bypass EAS rules entirely, strongly favoring C5 due to captodative stabilization of the resulting radical[3].

Quantitative Data: Regioselectivity Profiles

The following table summarizes the divergent regiochemical outcomes based on the chosen synthetic methodology.

| Reaction Type | Reagents & Conditions | Primary Site | Yield Range | Mechanistic Driver |

| Formylation | POCl 3 , DMF, 60 °C | C5 | 75–85% | α -heteroatom stabilization of the Wheland intermediate. |

| Photoredox Alkylation | BrCH 2 SO 2 Ph, Ir(ppy) 3 , h ν | C5 | 60–70% | Radical stabilization by the adjacent N-atom. |

| Bromination | NBS, DMF, -78 °C | C4 | 55–65% | Steric hindrance at C5; C2-ester meta-directing effect. |

| Alkynylation | Pd(OAc) 2 , DMF/DMSO, 100 °C | C5 | 50–72% | Electrophilic palladation overriding weak chelation. |

Experimental Protocols

Protocol A: C5-Regioselective Formylation (Vilsmeier-Haack)

This protocol utilizes a hard electrophile to force substitution at the C5 position via thermodynamic stabilization of the transition state.

-

Preparation of the Vilsmeier Reagent: In an oven-dried Schlenk flask under argon, add anhydrous DMF (3.0 equiv) to anhydrous 1,2-dichloroethane (DCE) (0.2 M). Cool the solution to 0 °C using an ice bath.

-

Activation: Add POCl 3 (1.5 equiv) dropwise over 10 minutes.

-

Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow, viscous complex, confirming the formation of the chloromethyleneiminium ion.

-

-

Substrate Addition: Stir for 30 minutes at 0 °C, then add Diethyl 1H-pyrrole-1,2-dicarboxylate (1.0 equiv) dropwise as a solution in DCE.

-

Heating: Remove the ice bath and heat the reaction to 60 °C for 4 hours.

-

Self-Validation Checkpoint: Monitor by TLC (4:1 Hexanes/EtOAc). The starting material (R f ~0.6) will be consumed, replaced by a strongly UV-active product spot (R f ~0.3).

-

-

Quench & Workup: Cool to room temperature and slowly pour into a vigorously stirred saturated aqueous solution of sodium acetate (NaOAc) to hydrolyze the iminium intermediate. Extract with EtOAc (3x), wash with brine, dry over Na 2 SO 4 , and concentrate in vacuo.

Protocol B: C4-Regioselective Bromination

This protocol leverages cryogenic temperatures and steric bulk to override the α -effect, directing the halogenation to the C4 position ()[2].

-

Setup: Dissolve Diethyl 1H-pyrrole-1,2-dicarboxylate (1.0 equiv) in anhydrous DMF (0.1 M) in a round-bottom flask wrapped in aluminum foil to exclude light.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Halogenation: Add freshly recrystallized N-bromosuccinimide (NBS) (1.05 equiv) in three portions over 15 minutes.

-

Causality Note: Conducting the reaction in the dark at -78 °C strictly suppresses radical pathways (which would favor C5 or side-chain bromination) and enforces kinetic control, favoring the less sterically hindered C4 position.

-

-

Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

-

Quench & Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na 2 S 2 O 3 ).

-

Self-Validation Checkpoint: The immediate decolorization of any faint yellow/orange tint validates the complete neutralization of unreacted electrophilic bromine species. Extract with diethyl ether, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

-

Protocol C: C5-Regioselective Photoredox Alkylation

Radical addition completely shifts the regioselectivity paradigm, targeting C5 exclusively due to radical intermediate stabilization ()[3].

-

Reaction Mixture: In an oven-dried Schlenk tube, combine Diethyl 1H-pyrrole-1,2-dicarboxylate (1.0 equiv), bromomethyl phenyl sulfone (2.0 equiv), Ir(ppy) 3 (1 mol%), and Li 2 CO 3 (2.0 equiv) in anhydrous DMSO (0.1 M).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Self-Validation Checkpoint: Rigorous removal of oxygen is critical. If the solution is not properly degassed, O 2 will quench the Ir(III)* excited state, and TLC will show zero conversion after irradiation.

-

-

Irradiation: Backfill with argon and irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours.

-

Workup: Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with water and brine, dry over MgSO 4 , and purify via flash column chromatography.

Mechanistic Workflow Visualization

Fig 1: Reagent-controlled divergent regioselectivity of Diethyl 1H-pyrrole-1,2-dicarboxylate.

References

-

Palladium-Catalyzed Solvent-Controlled Divergent C2/C5 Site-Selective Alkynylation of Pyrrole Derivatives The Journal of Organic Chemistry (2025). URL:[Link]

-

Modular Total Synthesis of the 5/5-Spirocyclic Spiroindimicins Organic Letters (2023). URL:[Link]

-

Visible-Light-Promoted (Phenylsulfonyl)methylation of Electron-Rich Heteroarenes and N-Arylacrylamides The Journal of Organic Chemistry (2016). URL:[Link]

Sources

Application Notes & Protocols: Strategic Use of Substituted Pyrroles in Porphyrin Synthesis

A Note on Diethyl 1H-pyrrole-1,2-dicarboxylate:

Initial evaluation of Diethyl 1H-pyrrole-1,2-dicarboxylate for porphyrin synthesis reveals significant synthetic challenges. Established methodologies for porphyrin synthesis, which typically involve the acid-catalyzed condensation of four pyrrole units to form the macrocycle, rely on pyrroles with unsubstituted α-positions (2 and 5) or positions that can be readily functionalized to facilitate linkage. The presence of an ester group at the 2-position and, critically, a dicarboxylate group on the pyrrole nitrogen (the 1-position), makes Diethyl 1H-pyrrole-1,2-dicarboxylate an unconventional and challenging precursor for standard porphyrin-forming reactions.

This guide, therefore, pivots to a structurally related and widely successful strategy: the synthesis of β-octaalkyl-substituted porphyrins using a foundational precursor, 3,4-diethylpyrrole . This approach provides a robust and well-documented pathway to highly stable and soluble porphyrins, such as Octaethylporphyrin (OEP), which serve as critical models for naturally occurring tetrapyrroles like heme and chlorophyll.

Section 1: Synthesis of Octaethylporphyrin (OEP) from 3,4-Diethylpyrrole

Introduction and Strategic Overview

Octaethylporphyrin (OEP) is a symmetrically substituted synthetic porphyrin valued for its high stability and solubility in organic solvents. These properties make it an ideal scaffold for fundamental studies in coordination chemistry, photophysics, and as a building block for advanced materials. The most direct and effective synthesis involves the acid-catalyzed tetramerization of 3,4-diethylpyrrole with an appropriate one-carbon source, typically formaldehyde. This method, while efficient, requires careful control of conditions to maximize the yield of the desired macrocycle and minimize oligomeric byproducts.

The overall synthetic strategy involves two primary stages:

-

Synthesis of the Precursor: Preparation of 3,4-diethylpyrrole.

-

Macrocyclization: Acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde, followed by oxidation to form the aromatic porphyrin macrocycle.

Workflow for Octaethylporphyrin (OEP) Synthesis

Caption: Workflow for the two-stage synthesis of Octaethylporphyrin (OEP).

Section 2: Detailed Experimental Protocols

Protocol: Synthesis of 3,4-Diethylpyrrole

The synthesis of 3,4-diethylpyrrole can be achieved through various methods. The procedure outlined in Organic Syntheses provides a reliable and scalable route. This method involves the reaction of ethyl isocyanoacetate with 3-nitro-3-hexene, which is generated in situ.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Acetoxy-3-nitrohexane | 189.21 | ~40 g | ~0.21 mol | Precursor for nitrohexene |

| Ethyl Isocyanoacetate | 113.11 | ~24 g | ~0.21 mol | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | ~64 g | ~0.42 mol | Non-nucleophilic base |

| Tetrahydrofuran (THF) | - | 500 mL | - | Anhydrous |

| Diethyl ether | - | ~900 mL | - | For extraction |

| 10% Hydrochloric acid | - | ~600 mL | - | For washing |

| Magnesium sulfate (MgSO₄) | - | As needed | - | Drying agent |

Procedure:

-

Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in 500 mL of anhydrous THF.

-

Base Addition: Cool the solution in an ice bath and add DBU dropwise over 30 minutes, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the orange solution at room temperature for 4 hours.

-

Work-up: Remove the THF under reduced pressure. Pour the residue into a 1-L beaker and dilute with 300 mL of warm water and 300 mL of diethyl ether.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 300 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash twice with 300 mL portions of 10% HCl, then dry over anhydrous MgSO₄.

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The resulting residue, ethyl 3,4-diethylpyrrole-2-carboxylate, is then hydrolyzed and decarboxylated by refluxing with ethylene glycol and KOH. The final product, 3,4-diethylpyrrole, is purified by vacuum distillation. The fraction boiling at 100°C/25 mm is collected.

Protocol: Synthesis of Octaethylporphyrin (OEP)

This protocol is adapted from established methods involving the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,4-Diethylpyrrole | 123.20 | 10.0 g | 0.081 mol | Freshly distilled |

| Formaldehyde (37% aq. soln.) | 30.03 | 7.5 mL | ~0.092 mol | |

| Hydrobromic acid (48% aq. soln.) | 80.91 | 28 mL | ~0.248 mol | Catalyst |

| Benzene | - | 3 L | - | Solvent (Caution: Carcinogen) |

| Chloroform | - | ~20 mL | - | For work-up |

| Methanol | - | ~70 mL | - | For recrystallization |

| 1 N Sodium Hydroxide | - | 40 mL | - | For washing |

Procedure:

-

Reaction Setup: In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 10.0 g of 3,4-diethylpyrrole in 3 L of benzene.

-

Catalyst and Reagent Addition: Add 28 mL of 48% hydrobromic acid and 7.5 mL of 37% aqueous formaldehyde to the stirring solution.

-

Condensation: Heat the mixture to a gentle reflux and maintain for 1 hour. The solution will darken significantly as the porphyrinogen forms.

-

Oxidation: After the reflux period, cool the mixture to room temperature. Equip the flask with a gas dispersion tube and bubble a steady stream of air (oxygen) through the brown mixture for 12-24 hours with vigorous stirring to oxidize the porphyrinogen to the porphyrin.

-

Solvent Removal: Remove the benzene by distillation under reduced pressure.

-

Work-up: Dissolve the dark residue in approximately 20 mL of chloroform. Wash the chloroform solution with 40 mL of 1 N NaOH, followed by two 20 mL portions of water.

-

Purification: Concentrate the chloroform solution to about 5 mL. Carefully layer approximately 70 mL of methanol over the chloroform solution in a 100-mL flask and allow it to stand undisturbed for 48 hours to induce crystallization.

-

Isolation: Collect the resulting purple crystalline solid by filtration, wash with a small amount of cold methanol, and dry under reduced pressure for 24 hours. An analytically pure yield of 55% can be expected on this scale.

Section 3: Mechanistic Considerations & Causality

The Role of the Acid Catalyst

The synthesis of the porphyrin macrocycle proceeds via an acid-catalyzed electrophilic substitution mechanism. The pyrrole ring is an electron-rich heterocycle and is highly susceptible to electrophilic attack, particularly at the α-positions (C2 and C5).

Mechanism Overview:

Caption: Simplified mechanism of acid-catalyzed porphyrin formation.

The acid (e.g., HBr) protonates the formaldehyde, generating a highly reactive electrophile. Four molecules of 3,4-diethylpyrrole then sequentially condense with four molecules of formaldehyde to form a linear tetrapyrrole intermediate (a bilane). This intermediate then undergoes an intramolecular cyclization to form the porphyrinogen, a non-aromatic macrocycle.

The Oxidation Step: From Porphyrinogen to Porphyrin

The porphyrinogen intermediate is colorless and non-aromatic. The final, crucial step is the oxidation of this macrocycle, which involves the removal of six hydrogen atoms to introduce a fully conjugated π-system. This aromatization is what gives the porphyrin its characteristic intense color (a strong Soret band around 400 nm) and photophysical properties. While stronger oxidizing agents like DDQ or chloranil are used in other methods, simple air oxidation is sufficient for this particular synthesis, making it a cost-effective and straightforward choice.

References

- Benchchem. Application Notes and Protocols for the Use of Pyrrole Derivatives in Porphyrin Synthesis.

- Milić, T., & D'Souza, F. (2011). Two-step Mechanochemical Synthesis of Porphyrins. PMC, NIH.

- Organic Syntheses. (Coll. Vol. 9, 242). OCTAETHYLPORPHYRIN.

- Gryko, D. T., & Lindsey, J. S. (2000). Rational Synthesis of Meso-Substituted Porphyrins Bearing One Nitrogen Heterocyclic Group. The Journal of Organic Chemistry.

- Ghosh, A. (2021). Large-Scale Green Synthesis of Porphyrins. PMC, NIH.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Diethyl 1H-pyrrole-1,2-dicarboxylate

Foreword: Unlocking the Potential of Functionalized Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials. The ability to precisely functionalize this privileged heterocycle is paramount for the development of novel molecular entities with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, revolutionizing the art of complex molecule synthesis.[1] This guide provides a comprehensive overview and detailed protocols for the application of these transformative reactions to a unique and challenging substrate: Diethyl 1H-pyrrole-1,2-dicarboxylate.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. The protocols and discussions herein are designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles, enabling the rational design of synthetic strategies and the troubleshooting of experimental challenges.

The Substrate: Diethyl 1H-pyrrole-1,2-dicarboxylate - A Profile

Diethyl 1H-pyrrole-1,2-dicarboxylate is a highly functionalized pyrrole derivative characterized by the presence of two electron-withdrawing ethyl carboxylate groups at the N1 and C2 positions. This substitution pattern profoundly influences the electronic properties and reactivity of the pyrrole ring, presenting both opportunities and challenges for further functionalization.

Reactivity and Considerations for Cross-Coupling: The two electron-withdrawing groups significantly decrease the electron density of the pyrrole ring. This has several important implications for palladium-catalyzed cross-coupling reactions:

-

Activation of C-H Bonds: The electron-deficient nature of the ring may render C-H bonds more susceptible to activation, potentially leading to side reactions or the need for carefully controlled reaction conditions to achieve regioselectivity.

-

Oxidative Addition: For cross-coupling reactions involving a halogenated pyrrole precursor, the electronic properties of the C-X bond will be influenced by the ester groups. This can affect the rate and efficiency of the crucial oxidative addition step in the catalytic cycle.

-

Stability: The N-ethoxycarbonyl group provides protection for the pyrrole nitrogen, which can be advantageous in preventing side reactions that are sometimes observed with N-H pyrroles under basic reaction conditions.[4]

To engage in palladium-catalyzed cross-coupling, Diethyl 1H-pyrrole-1,2-dicarboxylate must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, at one of the available ring positions (C3, C4, or C5). The choice of halogenation or triflation conditions will be critical to achieve regioselective functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][5] For the arylation or vinylation of the Diethyl 1H-pyrrole-1,2-dicarboxylate scaffold, a halogenated derivative is required as the starting material.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of ligand is crucial. For electron-deficient substrates, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for the dissolution of the inorganic base and for facilitating the transmetalation step.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate

Note: This is a general protocol adapted from procedures for similar electron-deficient heterocyclic systems. Optimization may be required.

Materials:

-

Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate (e.g., 4-bromo or 5-iodo derivative) (1.0 equiv)

-

Aryl- or vinylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)[4]

-

Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)[4]

-

Solvent (e.g., Dioxane/H₂O, 4:1 v/v)[4]

-

Anhydrous, degassed solvents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Est. 60-80 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 16 | Est. 65-85 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 24 | Est. 55-75 |

| Estimated yields are based on similar reactions in the literature and will require experimental verification. |

Heck Reaction: Vinylation of the Pyrrole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[6] This reaction is particularly useful for introducing vinyl groups onto the pyrrole scaffold, which can then serve as versatile handles for further synthetic transformations.

Causality Behind Experimental Choices:

-

Catalyst: As with the Suzuki coupling, a Pd(0) catalyst is employed. Pd(OAc)₂ is a common precatalyst. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. For intermolecular Heck reactions, phosphine ligands such as PPh₃ or P(o-tol)₃ are often used.

-

Base: A base, typically an amine such as triethylamine (Et₃N) or a hindered inorganic base like K₂CO₃, is required to neutralize the hydrogen halide generated during the catalytic cycle.

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Illustrative Workflow: Heck Reaction

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Protocol: Heck Reaction of a Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate

Note: This is a general protocol and may require optimization for specific substrates.

Materials:

-

Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.5-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 4-10 mol%)

-

Base (e.g., Et₃N, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine the halogenated pyrrole, palladium catalyst, and phosphine ligand.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the degassed solvent, the alkene, and the base via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C).

-

Monitor the reaction's progress.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | Est. 50-70 |

| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Acetonitrile | 100 | Est. 60-80 |

| Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2.5) | NMP | 130 | Est. 40-60 |

| Estimated yields are based on similar reactions in the literature and will require experimental verification. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system is employed. A palladium(0) catalyst (often generated in situ from PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a copper acetylide intermediate, which is more reactive in the transmetalation step.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrohalic acid.

-

Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used.

Illustrative Catalytic Cycle: Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of a Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate

Note: This general protocol should be optimized for specific substrates.

Materials:

-

Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Amine base (e.g., Et₃N, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrrole, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent, the terminal alkyne, and the amine base via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry over an anhydrous sulfate.

-

Purify the crude product by column chromatography.

| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2) | THF | RT | Est. 70-90 |

| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH (3) | DMF | 50 | Est. 65-85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N (2.5) | Acetonitrile | 40 | Est. 75-95 |

| Estimated yields are based on similar reactions in the literature and will require experimental verification. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9][10] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, and the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) have proven to be highly effective. The ligand plays a critical role in promoting both the oxidative addition and the reductive elimination steps.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Illustrative Workflow: Buchwald-Hartwig Amination

Caption: A generalized workflow for performing a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of a Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate

Note: This reaction is often sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using anhydrous solvents.

Materials:

-

Halogenated Diethyl 1H-pyrrole-1,2-dicarboxylate (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

-

Add the halogenated pyrrole and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction's progress.

-

Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Amine | Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Est. 60-80 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | Est. 65-85 |

| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | THF | 80 | Est. 55-75 |

| Estimated yields are based on similar reactions in the literature and will require experimental verification. |

Troubleshooting and Optimization

Palladium-catalyzed cross-coupling reactions are powerful but can sometimes be capricious. Common issues include low yields, incomplete conversion, and the formation of side products. Here are some general troubleshooting tips:

-

Low Yield/Incomplete Conversion:

-

Catalyst Activity: Ensure the catalyst and ligand are of high quality and have not been deactivated by exposure to air or moisture. Consider using a different palladium source or ligand.

-

Reaction Temperature: Increasing the reaction temperature may improve the rate and yield, but can also lead to decomposition.

-

Base Strength: The choice of base is critical. A stronger or weaker base may be required depending on the specific reaction.

-

Solvent: The polarity and coordinating ability of the solvent can have a significant effect. Screening different solvents is often worthwhile.

-

-

Side Product Formation:

-

Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be an issue. This can sometimes be minimized by using a lower catalyst loading or a different ligand.

-

Dehalogenation: Reduction of the starting halide can occur, especially with N-H pyrroles. The N-ethoxycarbonyl group on the target substrate should help to mitigate this.

-

Protodeborylation: In Suzuki couplings, protodeborylation of the boronic acid can be a competing pathway. Using a less protic solvent system or a different base can sometimes help.

-

Conclusion and Future Outlook